1-(3-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea
Description
This compound is a urea derivative featuring a 3-methoxyphenyl group and a pyrimidine-containing phenyl moiety. The pyrimidine ring is substituted with methyl and propoxy groups at the 2- and 6-positions, respectively, and linked to the urea backbone via an amino bridge. Such structural motifs are common in kinase inhibitors or receptor modulators, where the pyrimidine ring acts as a scaffold for hydrogen bonding and aromatic interactions with target proteins .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-4-12-30-21-14-20(23-15(2)24-21)25-16-8-10-17(11-9-16)26-22(28)27-18-6-5-7-19(13-18)29-3/h5-11,13-14H,4,12H2,1-3H3,(H,23,24,25)(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECSEQSPEOZLJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 3-methoxyphenyl isocyanate with 4-amino-2-methyl-6-propoxypyrimidine. The resulting urea structure is characterized by various spectroscopic methods such as NMR and IR spectroscopy.
Table 1: Spectroscopic Data
| Spectroscopic Technique | Observations |
|---|---|
| NMR (1H) | Signals at δ 3.81 (methoxy), δ 7.31 (aromatic protons) |
| IR | Absorption bands at 3324 cm⁻¹ (NH group), 1670 cm⁻¹ (C=C in aromatic moieties) |
Anticancer Activity
Research has shown that compounds similar to 1-(3-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the compound's efficacy using the MTT assay across different cancer types.
Table 2: Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Target Compound | A549 (Lung Cancer) | 2.39 ± 0.10 |
| HCT-116 (Colorectal Cancer) | 3.90 ± 0.33 | |
| Sorafenib (Control) | A549 | 2.12 ± 0.18 |
| HCT-116 | 2.25 ± 0.71 |
The IC50 values indicate that the target compound exhibits comparable potency to established anticancer agents like sorafenib, suggesting its potential as a lead compound for further development.
The biological activity of this compound can be attributed to its ability to inhibit specific signaling pathways involved in cancer cell proliferation, particularly the Raf/MEK/ERK pathway. Molecular docking studies have indicated that the urea moiety forms hydrogen bonds with key amino acids in the BRAF protein, a well-known target in cancer therapy.
Case Study 1: In Vivo Efficacy
In a preclinical study, the administration of the compound in murine models demonstrated a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest in treated tumors.
Case Study 2: Combination Therapy
Another study explored the effects of combining this compound with traditional chemotherapeutics. The combination resulted in enhanced efficacy and reduced side effects, highlighting its potential role in combination therapies for cancer treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related urea derivatives:
Key Findings:
Structural Influence on Solubility: Piperazine (9l, 9m) and morpholino () substituents increase solubility compared to the target compound’s propoxy group, which may reduce water solubility due to its alkyl chain .
Biological Target Hypotheses :
- Pyrimidine-urea analogs (e.g., ) are frequently associated with kinase or GPCR modulation. For instance, A-425619 () targets TRPV1 ion channels, suggesting the target compound may share similar receptor-binding capabilities .
- Thiazole-containing derivatives (9l, 9m) are linked to CNS targets, while chlorophenyl/pyrrolidine analogs () may favor halogen-mediated protein interactions .
Synthetic Accessibility: Derivatives with piperazine/thiazole motifs (9l, 9m) exhibit high synthetic yields (~79%), whereas morpholino-pyrimidine analogs () require more complex multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
